REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([F:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:15][c:16]1[cH:17][cH:18][c:19]([S:20]([OH:21])(=[O:22])=[O:23])[cH:24][cH:25]1.[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[OH:11][CH2:12][CH2:13][OH:14]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([F:10])[c:6]([CH:7]2[O:8][CH2:13][CH2:12][O:11]2)[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cc(Br)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(Br)cc1C1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |